![molecular formula C9H7F3O2 B564124 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one CAS No. 100656-08-4](/img/structure/B564124.png)
2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one
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Overview
Description
“2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 100656-08-4 . It has a molecular weight of 204.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethanone . The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 204.15 .Scientific Research Applications
Kinetic Resolution and Enantioselective Acylation
- Nonenzymatic Kinetic Resolution : A study demonstrated the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst. This process is significant for the preparation of enantiomerically pure compounds, showcasing the compound's applicability in synthesizing stereochemically complex molecules (Qing Xu et al., 2009).
Catalysis and Ligand Design
- Copper-Catalyzed Cross-Coupling Reactions : The use of 1,1,1-tris(hydroxymethyl)ethane as a new, efficient, and versatile tripod ligand for copper-catalyzed cross-coupling reactions highlights the role of similar trifluoromethyl compounds in facilitating bond formation between different types of molecules, such as aryl iodides with amides, thiols, and phenols (Yao‐Jung Chen & Hsin-Hung Chen, 2006).
Material Science and Polymer Chemistry
- Hyperbranched Polymers : Research into hyperbranched polymers with controlled degrees of branching from 0 to 100% utilized 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, demonstrating the compound's versatility in creating materials with variable properties. This development underscores its importance in the synthesis of new polymeric materials with potential applications ranging from coatings to nanotechnology (Yukari Segawa et al., 2010).
Organic Synthesis and Chemical Transformations
- Oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides : The oxidation of derivatives of 2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one has been studied, leading to the production of compounds with potential applications in pharmaceuticals and agrochemicals. This research illustrates the compound's utility in organic synthesis and the development of new chemical transformations (I. Rozentsveig et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZACMARZYLTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664268 |
Source
|
Record name | 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100656-08-4 |
Source
|
Record name | 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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